molecular formula C25H39N5 B1664845 2-Pyridinemethanamine, N-((4-(1,4,7-triazacyclotetradec-4-ylmethyl)phenyl)methyl)- CAS No. 255383-00-7

2-Pyridinemethanamine, N-((4-(1,4,7-triazacyclotetradec-4-ylmethyl)phenyl)methyl)-

Cat. No. B1664845
M. Wt: 409.6 g/mol
InChI Key: AVMFPLAFTONVSZ-UHFFFAOYSA-N
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Description

AMD-7049 is a biochemical.

Scientific Research Applications

Multidentate Ligand Applications

A study by You and Wei (2014) describes the synthesis of a multidentate ligand based on 2-pyridinemethanamine through a click reaction. This ligand shows potential in forming complexes with copper(II) and iron(II), which were characterized by spectroscopic and electrochemical methods. The geometrical structure of these complexes suggests applications in areas where specific metal-ligand interactions are crucial, such as catalysis or material science (You & Wei, 2014).

Antimicrobial Applications

Bayrak et al. (2009) synthesized a series of 1,2,4-triazoles and their Mannich and Schiff bases, including derivatives of 2-pyridinemethanamine. These compounds demonstrated good to moderate antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Solar Cell Enhancement

Wei et al. (2015) reported the synthesis of a pyridine-anchor co-adsorbent based on 2-pyridinemethanamine. This compound, when used in dye-sensitized solar cells (DSSCs), enhanced their performance, indicating its potential application in solar energy technologies (Wei et al., 2015).

Corrosion Inhibition

Ji et al. (2016) synthesized a Schiff base derivative with pyridine rings, including 2-pyridinemethanamine, and evaluated its corrosion inhibition properties on mild steel in acidic conditions. Their findings suggest its use as an effective corrosion inhibitor, particularly in industrial settings (Ji et al., 2016).

Drug Delivery Systems

Mattsson et al. (2010) explored the use of 2-pyridinemethanamine derivatives in drug delivery systems. They encapsulated lipophilic pyrenyl derivatives in a water-soluble metalla-cage, demonstrating the potential of these compounds in delivering hydrophobic drugs effectively (Mattsson et al., 2010).

properties

CAS RN

255383-00-7

Product Name

2-Pyridinemethanamine, N-((4-(1,4,7-triazacyclotetradec-4-ylmethyl)phenyl)methyl)-

Molecular Formula

C25H39N5

Molecular Weight

409.6 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-1-[4-(1,4,7-triazacyclotetradec-4-ylmethyl)phenyl]methanamine

InChI

InChI=1S/C25H39N5/c1-2-5-13-26-16-18-30(19-17-27-14-6-3-1)22-24-11-9-23(10-12-24)20-28-21-25-8-4-7-15-29-25/h4,7-12,15,26-28H,1-3,5-6,13-14,16-22H2

InChI Key

AVMFPLAFTONVSZ-UHFFFAOYSA-N

SMILES

C1CCCNCCN(CCNCCC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3

Canonical SMILES

C1CCCNCCN(CCNCCC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMD-7049;  AMD 7049;  AMD7049

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Pyridinemethanamine, N-((4-(1,4,7-triazacyclotetradec-4-ylmethyl)phenyl)methyl)-
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2-Pyridinemethanamine, N-((4-(1,4,7-triazacyclotetradec-4-ylmethyl)phenyl)methyl)-
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2-Pyridinemethanamine, N-((4-(1,4,7-triazacyclotetradec-4-ylmethyl)phenyl)methyl)-
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2-Pyridinemethanamine, N-((4-(1,4,7-triazacyclotetradec-4-ylmethyl)phenyl)methyl)-
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2-Pyridinemethanamine, N-((4-(1,4,7-triazacyclotetradec-4-ylmethyl)phenyl)methyl)-
Reactant of Route 6
2-Pyridinemethanamine, N-((4-(1,4,7-triazacyclotetradec-4-ylmethyl)phenyl)methyl)-

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